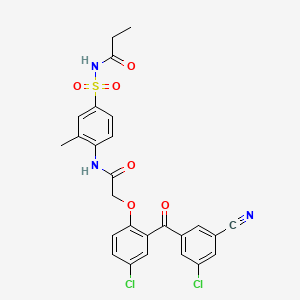

GW695634

Description

Properties

CAS No. |

457635-65-3 |

|---|---|

Molecular Formula |

C26H21Cl2N3O6S |

Molecular Weight |

574.4 g/mol |

IUPAC Name |

N-[4-[[2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide |

InChI |

InChI=1S/C26H21Cl2N3O6S/c1-3-24(32)31-38(35,36)20-5-6-22(15(2)8-20)30-25(33)14-37-23-7-4-18(27)12-21(23)26(34)17-9-16(13-29)10-19(28)11-17/h4-12H,3,14H2,1-2H3,(H,30,33)(H,31,32) |

InChI Key |

GAQZNFUDILDDDI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C#N)Cl)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GW 695634 GW-695634 GW695634 N-(4-(((4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy)acetyl)amino)-3-methylphenyl)sulfonylpropanamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GW695634 (Aplaviroc) Against HIV-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW695634, also known as Aplaviroc (GSK-873140), is a potent, non-competitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2] By binding to a transmembrane hydrophobic pocket of the CCR5 receptor, Aplaviroc induces a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and CCR5, thereby inhibiting viral entry and subsequent replication.[3][4] Aplaviroc demonstrated potent in vitro antiviral activity at subnanomolar concentrations against a range of HIV-1 isolates.[5][6] Despite its promising preclinical and early clinical profile, the development of Aplaviroc was terminated due to instances of idiosyncratic hepatotoxicity observed in Phase IIb clinical trials.[7][8] This guide provides a comprehensive overview of the mechanism of action, quantitative antiviral activity, relevant experimental protocols, and the clinical development history of this compound.

Mechanism of Action: Allosteric Antagonism of CCR5

The primary mechanism of action of this compound (Aplaviroc) is the allosteric antagonism of the CCR5 co-receptor.[2][9] Unlike competitive antagonists that bind to the same site as the natural ligand, Aplaviroc binds to a distinct site within the transmembrane helices of the CCR5 receptor.[3][10] This binding event induces a conformational change in the extracellular loops of CCR5, which are the primary interaction sites for the HIV-1 gp120 envelope glycoprotein.[4] This altered conformation of CCR5 prevents the high-affinity binding of gp120, a crucial step in the HIV-1 entry process for R5-tropic viruses.[5]

The key steps in the HIV-1 entry process and the inhibitory action of Aplaviroc are as follows:

-

Initial Attachment: The HIV-1 gp120 protein first binds to the primary CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages.

-

Conformational Change in gp120: This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.

-

Co-receptor Binding: The exposed region of gp120 then interacts with the extracellular loops of the CCR5 receptor.

-

Inhibition by Aplaviroc: Aplaviroc, by binding to its allosteric site on CCR5, alters the conformation of these extracellular loops, making them unrecognizable to the gp120 protein. This blocks the co-receptor binding step.

-

Fusion Inhibition: As co-receptor binding is a prerequisite for the subsequent conformational changes in the gp41 fusion peptide, which mediates the fusion of the viral and cellular membranes, Aplaviroc effectively halts the entire entry process.

This allosteric mechanism results in a non-competitive inhibition profile, meaning that increasing the concentration of the natural ligands for CCR5 (e.g., chemokines like RANTES, MIP-1α, and MIP-1β) does not overcome the inhibitory effect of Aplaviroc on HIV-1 entry.[9]

Quantitative Data

In Vitro Antiviral Activity

Aplaviroc demonstrated potent antiviral activity against R5-tropic HIV-1 isolates in vitro, with inhibitory concentrations in the subnanomolar range.[5]

| Parameter | HIV-1Ba-L in PHA-PBMCs | Reference |

| EC50 | 0.7 nM | [5] |

| EC75 | 4 nM | [5] |

| EC90 | 16 nM | [5] |

| EC95 | 25 nM | [5] |

| IC50 Range (various isolates) | 0.2 - 0.6 nM | [5] |

Table 1: In Vitro Antiviral Potency of Aplaviroc against HIV-1.

CCR5 Binding Affinity

Aplaviroc binds to the CCR5 receptor with high affinity, exhibiting sub-nanomolar binding constants.[11]

| Parameter | Value | Reference |

| Binding Affinity (Kd) | Sub-nanomolar | [11] |

| Receptor Occupancy Half-life (in vitro) | > 100 hours | [6] |

| Receptor Occupancy Half-life (in vivo) | > 100 hours | [1] |

Table 2: CCR5 Receptor Binding Characteristics of Aplaviroc.

Clinical Efficacy (EPIC Study)

The EPIC (CCR100136) study was a Phase IIb trial that evaluated the efficacy and safety of Aplaviroc in treatment-naïve HIV-1 infected patients. The study was prematurely terminated due to hepatotoxicity.[8][12]

| Treatment Arm (in combination with Lopinavir/Ritonavir) | Proportion of Patients with HIV-1 RNA <400 copies/mL at Week 12 | Reference |

| Aplaviroc 200 mg twice daily | 50% | [8] |

| Aplaviroc 400 mg twice daily | 48% | [8] |

| Aplaviroc 800 mg once daily | 54% | [8] |

| Zidovudine/Lamivudine (Control) | 75% | [8] |

Table 3: Efficacy Results from the EPIC Study at Week 12.

Experimental Protocols

CCR5 Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity of a test compound (e.g., Aplaviroc) to the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes from a cell line expressing human CCR5 (e.g., HTS-hCCR5 cell membranes).

-

Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α or a tritiated small molecule antagonist like [3H]-SCH-C).

-

Test compound (Aplaviroc) at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

-

Microplates and a microplate scintillation counter.

Procedure:

-

Prepare a suspension of CCR5-expressing cell membranes and pre-bind them to SPA beads.

-

In a microplate, add the membrane-bead suspension.

-

Add the test compound (Aplaviroc) at a range of concentrations.

-

Add a fixed concentration of the radiolabeled CCR5 ligand.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Measure the radioactivity in each well using a microplate scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound to the receptor.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.

HIV-1 Pseudovirus Entry Assay

This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells. It utilizes replication-defective pseudoviruses that express the HIV-1 envelope proteins.

Materials:

-

Producer cell line (e.g., 293T cells).

-

An HIV-1 envelope expression plasmid (encoding gp160 of an R5-tropic strain).

-

An HIV-1 backbone plasmid lacking the env gene but containing a reporter gene (e.g., luciferase or GFP).

-

Transfection reagent.

-

Target cell line expressing CD4 and CCR5 (e.g., TZM-bl cells).

-

Test compound (Aplaviroc) at various concentrations.

-

Cell culture medium and supplements.

-

Luminometer or flow cytometer for reporter gene detection.

Procedure:

-

Pseudovirus Production: Co-transfect the producer cells (293T) with the HIV-1 envelope expression plasmid and the HIV-1 backbone plasmid.

-

Harvest the cell culture supernatant containing the pseudoviruses after 48-72 hours.

-

Infection: Seed the target cells (TZM-bl) in a 96-well plate.

-

Pre-incubate the target cells with various concentrations of Aplaviroc for a short period (e.g., 1 hour).

-

Add the pseudovirus supernatant to the wells containing the cells and Aplaviroc.

-

Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

-

Detection: Measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence. For GFP, measure the percentage of fluorescent cells by flow cytometry.

-

The concentration of Aplaviroc that reduces reporter gene expression by 50% (IC50) is calculated.

Resistance

Resistance to Aplaviroc can emerge through a mechanism where the HIV-1 envelope glycoprotein adapts to utilize the drug-bound conformation of the CCR5 receptor for entry. This means that the virus is no longer fully inhibited by the presence of the drug. Studies have shown that mutations in the V3 loop of the gp120 protein are key determinants of this resistance phenotype.

Clinical Development and Discontinuation

Aplaviroc showed promising antiviral activity in early clinical trials, with a 1.66 log10 reduction in plasma HIV-1 RNA levels after 10 days of monotherapy.[6] However, two Phase IIb studies, ASCENT and EPIC, were prematurely terminated in 2005 due to the occurrence of severe idiosyncratic hepatotoxicity in some patients.[7][8][12] The mechanism of this liver injury was not fully elucidated but was considered to be specific to the Aplaviroc molecule rather than a class effect of CCR5 antagonists.[7]

Conclusion

This compound (Aplaviroc) is a potent allosteric antagonist of the CCR5 co-receptor with a clear mechanism of action against R5-tropic HIV-1. Its ability to block viral entry at subnanomolar concentrations highlighted the potential of targeting host factors in antiretroviral therapy. While its clinical development was halted due to safety concerns, the study of Aplaviroc has provided valuable insights into the pharmacology of CCR5 antagonists and the mechanisms of HIV-1 entry and resistance. This knowledge continues to inform the development of safer and more effective entry inhibitors for the treatment of HIV-1 infection.

References

- 1. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 12. journals.asm.org [journals.asm.org]

GW695634: A Technical Overview of a Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW695634 was a promising investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infection. As a prodrug, this compound is rapidly converted in the body to its active form, GW678248, a potent inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound and its active metabolite, GW678248, with a focus on its mechanism of action, antiviral activity, resistance profile, and pharmacokinetic properties. While the development of this compound was ultimately discontinued due to safety concerns, the data gathered during its investigation offers valuable insights for the ongoing development of novel NNRTIs.

Mechanism of Action

GW678248, the active form of this compound, is a member of the benzophenone class of NNRTIs.[1] Like other NNRTIs, it exerts its antiviral effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site.[2][3] This binding is non-competitive with respect to the nucleoside triphosphate substrates. The interaction of GW678248 with this allosteric site induces a conformational change in the enzyme, distorting the polymerase active site and limiting the mobility of the "primer grip." This ultimately blocks the process of reverse transcription, preventing the conversion of the viral RNA genome into DNA and thereby halting the viral replication cycle.[2]

The NNRTI binding pocket is characterized by the presence of several key amino acid residues, including L100, K101, K103, V106, Y181, Y188, F227, W229, and P236, which are common sites for resistance mutations.[4] The specific interactions of benzophenone NNRTIs within this pocket contribute to their potency and resistance profile.

Antiviral Activity

GW678248 demonstrated potent antiviral activity against wild-type HIV-1 and a range of clinical isolates, including those with resistance to first-generation NNRTIs like nevirapine and efavirenz.

Table 1: In Vitro Antiviral Activity of GW678248 and Related Benzophenones against Wild-Type and NNRTI-Resistant HIV-1

| Compound | HIV-1 Strain | IC50 (nM) |

| GW678248 | Wild-Type | Data not available in a comprehensive table |

| NNRTI-Resistant Mutants | Data not available in a comprehensive table | |

| GW4511 | Wild-Type | ≤ 2 |

| 16 NNRTI Mutants | < 10 | |

| GW4751 | Wild-Type | ≤ 2 |

| 16 NNRTI Mutants | < 10 | |

| GW3011 | Wild-Type | ≤ 2 |

| 16 NNRTI Mutants | < 10 |

Note: Specific IC50 values for GW678248 against a comprehensive panel of mutants are not publicly available. The data for related benzophenones (GW4511, GW4751, GW3011) are presented as a reference for the class.[1]

Resistance Profile

A key feature of GW678248 was its activity against HIV-1 strains harboring common NNRTI resistance mutations, such as K103N and Y181C. This suggested a potential role for this compound in treating patients who had failed previous NNRTI-containing regimens. However, as with all NNRTIs, the potential for the development of resistance remains a concern.

Pharmacokinetics

This compound was developed as a prodrug to improve the oral bioavailability of GW678248. Preclinical studies in various animal models and early-phase human clinical trials were conducted to characterize its pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of this compound and GW678248 (Data not publicly available)

| Species | Compound | Dose | Cmax | Tmax | AUC | Half-life |

| Mouse | This compound | |||||

| GW678248 | ||||||

| Rat | This compound | |||||

| GW678248 | ||||||

| Dog | This compound | |||||

| GW678248 | ||||||

| Monkey | This compound | |||||

| GW678248 | ||||||

| Human | This compound | |||||

| GW678248 |

Note: Detailed quantitative pharmacokinetic data from preclinical and clinical studies are not available in the public domain.

Experimental Protocols

HIV-1 Reverse Transcriptase Enzyme Assay

The inhibitory activity of GW678248 against the HIV-1 RT enzyme was likely determined using a standardized enzymatic assay. A general protocol for such an assay is as follows:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs, including a labeled dNTP such as ³H-dTTP), and a suitable buffer containing MgCl₂ and DTT.

-

Enzyme and Inhibitor Incubation: Recombinant HIV-1 RT enzyme is pre-incubated with varying concentrations of the test compound (GW678248) for a specified period at 37°C.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the reaction mixture to the enzyme-inhibitor solution.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined time.

-

Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The newly synthesized, radiolabeled DNA is precipitated onto filter mats.

-

Quantification: The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter.

-

Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Cell-Based Antiviral Assay (e.g., HeLa CD4 MAGI Assay)

The antiviral activity of GW678248 in a cellular context was likely assessed using a cell-based assay. A common method is the HeLa CD4 MAGI (multinuclear activation of a galactosidase indicator) assay:

-

Cell Seeding: HeLa CD4 MAGI cells, which are engineered to express the CD4 receptor and an HIV-1 LTR-driven β-galactosidase reporter gene, are seeded into 96-well plates.

-

Compound Addition: The cells are pre-incubated with serial dilutions of the test compound (GW678248).

-

Virus Infection: A standardized amount of HIV-1 is added to the wells.

-

Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and expression of the reporter gene.

-

Cell Lysis and Staining: The cells are lysed, and a substrate for β-galactosidase (e.g., X-gal or a chemiluminescent substrate) is added.

-

Quantification: The activity of β-galactosidase, which is proportional to the level of HIV-1 replication, is measured using a spectrophotometer or luminometer.

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is determined from the dose-response curve.

Clinical Development and Discontinuation

This compound advanced into early-phase clinical trials in both healthy volunteers and HIV-1 infected individuals. These studies were designed to assess the safety, tolerability, and pharmacokinetics of the drug. While initial results were promising, the clinical development of this compound was ultimately discontinued. The specific safety concerns that led to this decision have not been detailed in publicly available literature.

Conclusion

This compound, through its active metabolite GW678248, represented a potent benzophenone NNRTI with a favorable in vitro resistance profile. Its development highlighted the potential of this chemical class to overcome resistance to earlier NNRTIs. Although its clinical journey was halted due to undisclosed safety issues, the research conducted on this compound contributes to the broader understanding of NNRTI structure-activity relationships, mechanisms of action, and the challenges of preclinical and clinical drug development. The data, though incomplete in the public domain, underscores the rigorous and multifaceted process of bringing a new antiretroviral agent from the laboratory to the clinic. Further investigation into the specific toxicological findings that led to its discontinuation could provide valuable lessons for the future design and development of safer and more effective NNRTIs.

References

- 1. Novel benzophenones as non-nucleoside reverse transcriptase inhibitors of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]

- 3. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

The Prodrug GW695634: A Technical Overview of its Conversion to the Antiviral Agent GW678248

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the prodrug GW695634 and its metabolic conversion to the potent anti-HIV agent, GW678248. This document outlines the mechanism of bioconversion, relevant quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways.

Introduction

This compound was developed as a prodrug to improve the pharmaceutical properties of its active counterpart, GW678248. GW678248 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant activity against wild-type and drug-resistant strains of HIV-1. The conversion of this compound to GW678248 is a critical step for its therapeutic efficacy. This process primarily occurs in vivo through enzymatic hydrolysis.

Prodrug Conversion: Mechanism and Metabolites

The principal metabolic pathway for the conversion of this compound to GW678248 is amide hydrolysis.[1] This biotransformation is catalyzed by endogenous proteinases, with potential involvement of vitamin K-dependent serine proteinases. The hydrolysis cleaves the N-propionyl sulfonamide group from this compound, releasing the active moiety, GW678248.

Studies in preclinical animal models, including mice, rats, and monkeys, have demonstrated that following oral administration of radiolabeled this compound, the primary route of metabolic clearance is indeed amide hydrolysis.[1] Fecal elimination is the main route of excretion for the metabolites.[1] In addition to the primary active metabolite GW678248, at least six other metabolites resulting from the amide hydrolysis of both this compound and GW678248 have been observed in these preclinical studies.[1]

Quantitative Data: Antiviral Activity of GW678248

The active metabolite, GW678248, is a potent inhibitor of HIV-1 reverse transcriptase. Its efficacy has been demonstrated in various in vitro assays against both wild-type and NNRTI-resistant strains of HIV-1. The following tables summarize the 50% inhibitory concentrations (IC₅₀) from these studies.

| HIV-1 Strain | GW678248 IC₅₀ (nM) | Reference Compound IC₅₀ (nM) |

| Wild-Type (WT) | 0.5 | Efavirenz: N/A |

| K103N Mutant | 1 | Efavirenz: N/A |

| Y181C Mutant | 0.7 | Nevirapine: N/A |

Table 1: In vitro antiviral activity of GW678248 against wild-type and key NNRTI-resistant HIV-1 strains.[2][3]

| HIV-1 Isogenic Strain | GW678248 IC₅₀ (nM) |

| Wild-Type (WT) | ≤21 |

| L100I | ≤21 |

| K101E | ≤21 |

| K103N | ≤21 |

| V106A/I/M | ≤21 |

| V108I | ≤21 |

| E138K | ≤21 |

| Y181C | ≤21 |

| Y188C | ≤21 |

| Y188L | ≤21 |

| G190A/E | ≤21 |

| P225H | ≤21 |

| P236L | ≤21 |

| V106I, E138K, P236L Mutant | 86 |

Table 2: Inhibitory activity of GW678248 against a panel of HIV-1 isogenic strains with single or double mutations associated with NNRTI resistance.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound conversion and GW678248 activity.

In Vitro Prodrug Conversion Assay

This protocol describes a general method for assessing the conversion of this compound to GW678248 using human liver subcellular fractions.

Objective: To determine the rate and extent of this compound hydrolysis to GW678248 in a simulated metabolic environment.

Materials:

-

This compound

-

GW678248 (as a reference standard)

-

Human liver microsomes (e.g., from a commercial supplier)

-

Human liver S9 fraction

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

Incubator/water bath at 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the NADPH regenerating system, and human liver microsomes or S9 fraction.

-

Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

-

-

Initiation of the Reaction:

-

Initiate the reaction by adding the this compound stock solution to the pre-warmed incubation mixture. The final concentration of the prodrug should be within a relevant range for kinetic analysis (e.g., 1-10 µM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

-

Quenching the Reaction:

-

At each time point, quench the reaction by adding a cold solution of acetonitrile containing an internal standard. This will precipitate the proteins and stop the enzymatic activity.

-

-

Sample Processing:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Quantification by LC-MS/MS:

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and the newly formed GW678248.

-

Develop a standard curve for both this compound and GW678248 to allow for accurate quantification.

-

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of GW678248 against HIV-1 reverse transcriptase.

Objective: To quantify the IC₅₀ of GW678248 against HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dNTPs), including radiolabeled dTTP (e.g., [³H]dTTP)

-

GW678248

-

Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and KCl)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Reaction Mixtures:

-

Prepare serial dilutions of GW678248 in the assay buffer.

-

In a reaction plate, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the dNTP mix (including [³H]dTTP).

-

Add the different concentrations of GW678248 to the wells. Include control wells with no inhibitor.

-

-

Initiation of the Reaction:

-

Initiate the reaction by adding the recombinant HIV-1 RT to each well.

-

-

Incubation:

-

Incubate the reaction plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Precipitation:

-

Terminate the reaction by spotting the reaction mixture onto glass fiber filters.

-

Precipitate the newly synthesized DNA by immersing the filters in cold TCA.

-

Wash the filters several times with TCA and then with ethanol to remove unincorporated nucleotides.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]dTTP is proportional to the RT activity.

-

-

Data Analysis:

-

Plot the percentage of RT inhibition against the logarithm of the GW678248 concentration.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Prodrug activation pathway of this compound to GW678248.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonnucleoside Reverse Transcriptase Inhibitors Reduce HIV-1 Production from Latently Infected Resting CD4+ T Cells following Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of GW695634: A Deep Dive into Benzophenone-Based NNRTIs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of GW695634, a prodrug of the potent non-nucleoside reverse transcriptase inhibitor (NNRTI) GW678248. We will delve into the structure-activity relationships (SAR) of the benzophenone core, detailing the impact of various structural modifications on anti-HIV activity. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows to facilitate further research and development in this area.

Introduction: The Benzophenone Scaffold in NNRTI Discovery

This compound emerged from a high-throughput screening effort that identified the benzophenone scaffold as a promising template for the development of NNRTIs.[1][2] While initial leads showed activity, extensive optimization was required to achieve potency against clinically relevant, drug-resistant strains of HIV-1. This compound is a prodrug designed to improve the pharmaceutical properties of its active form, GW678248. The core of this guide will focus on the SAR of analogs of GW678248.

The mechanism of action for this class of compounds involves allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. These NNRTIs bind to a hydrophobic pocket in the p66 subunit of the RT, approximately 10 Å from the polymerase active site, inducing a conformational change that inhibits DNA synthesis.[3][4]

Structure-Activity Relationship (SAR) of Benzophenone Analogs

The development of GW678248 involved systematic modifications of the benzophenone core, which can be divided into three main regions: the A-ring, the B-ring, and the C-ring linker and substituent. The following sections and tables summarize the key findings from these SAR studies.

A-Ring Modifications

Modifications to the A-ring of the benzophenone scaffold were crucial for improving potency against NNRTI-resistant HIV-1 strains.

Table 1: SAR of A-Ring Modifications

| Compound | R¹ | R² | R³ | IC₅₀ (nM, WT HIV-1 IIIB) | IC₅₀ (nM, Y181C Mutant) |

| 1 | H | H | H | >1000 | >1000 |

| 2 | OCH₃ | H | H | 110 | 1000 |

| 3 | OH | H | H | 120 | 1000 |

| 4 | OCH₂CO₂Et | H | H | 100 | 1000 |

| 5 | OCH₂CONH₂ | H | H | 30 | 1000 |

| 6 | H | Cl | H | 10 | 100 |

| 7 | H | Cl | Cl | 5 | 50 |

Data sourced from J. Med. Chem. 2005, 48, 7, 2534–2547.[1]

B-Ring and C-Ring Modifications

Substitution on the B-ring and modifications to the C-ring linker and its substituents were explored to enhance binding affinity and overall antiviral activity.

Table 2: SAR of B-Ring and C-Ring Modifications

| Compound | B-Ring Substitution | C-Ring Linker | C-Ring Substituent | IC₅₀ (nM, WT HxB2) | IC₅₀ (nM, K103N Mutant) | IC₅₀ (nM, Y181C Mutant) |

| 42a | 3-Cl, 5-CN | -OCH₂CONH- | -SO₂NH₂ | 2.0 | 5.0 | 3.0 |

| 42b | 3-Cl, 5-CN | -OCH₂CONH- | -NHCONH₂ | 1.5 | 4.0 | 2.5 |

| 42c | 3-Cl, 5-CN | -OCH₂CONH- | -OCH₃ | 3.0 | 8.0 | 5.0 |

| 42d | 3-Cl, 5-CN | -OCH₂CONH- | -SO₂NHCH(CH₃)₂ | 0.8 | 1.5 | 1.0 |

| 70h (GW678248) | 3-Cl, 5-CN | -OCH₂CONH- | -SO₂NHCH₂CH₂CH₃ | 0.5 | 1.0 | 0.7 |

Data sourced from J. Med. Chem. 2005, 48, 7, 2534–2547.[1]

Experimental Protocols

General Synthesis of Benzophenone Analogs

The synthesis of the benzophenone analogs generally involves a Grignard reaction between a substituted phenylmagnesium bromide (A-ring precursor) and a substituted benzoyl chloride or Weinreb amide (B-ring precursor). Further modifications, such as etherification of a phenolic hydroxyl group on the A-ring followed by amide coupling, are then performed to introduce the C-ring linker and substituents.

DOT Script for Synthetic Workflow:

Caption: General synthetic scheme for benzophenone-based NNRTIs.

Anti-HIV Activity Assays

This assay measures the ability of a compound to protect MT-4 cells from HIV-1 induced cytopathic effects.

-

Cell Preparation: MT-4 cells are seeded in 96-well plates.

-

Compound Addition: Serial dilutions of the test compounds are added to the wells.

-

Viral Infection: A standardized amount of HIV-1 (e.g., IIIB strain) is added to the wells.

-

Incubation: The plates are incubated for 5 days at 37°C.

-

Readout: Cell viability is assessed using a colorimetric method, such as the MTT assay. The concentration of compound that protects 50% of cells from viral cytopathicity is determined as the IC₅₀.

This assay is used to determine the antiviral activity against various HIV-1 strains, including resistant mutants.

-

Cell Seeding: HeLa-CD4-LTR-β-gal cells are plated in 96-well plates.

-

Compound and Virus Addition: Test compounds and the appropriate HIV-1 strain are added to the cells.

-

Incubation: Plates are incubated for 48 hours.

-

Detection: The expression of β-galactosidase, which is under the control of the HIV-1 LTR promoter, is quantified using a chemiluminescent or colorimetric substrate. The reduction in β-galactosidase activity corresponds to the inhibition of viral replication.

DOT Script for Anti-HIV Assay Workflow:

Caption: Workflow for in vitro anti-HIV activity assays.

Mechanism of Action and Signaling Pathway

GW678248 and its analogs are non-nucleoside reverse transcriptase inhibitors. They do not directly compete with the incoming deoxynucleoside triphosphates (dNTPs). Instead, they bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that distorts the polymerase active site and limits the mobility of the p66 "thumb" subdomain. This ultimately blocks the synthesis of viral DNA.

DOT Script for NNRTI Mechanism of Action:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for the improved drug resistance profile of new generation benzophenone non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Preclinical Pharmacology of GW695634: A Technical Overview of a Discontinued NNRTI Candidate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: GW695634 was developed as a prodrug of the potent non-nucleoside reverse transcriptase inhibitor (NNRTI) GW678248, intended for the treatment of HIV-1 infections. Preclinical studies demonstrated that GW678248 exhibited significant in vitro activity against both wild-type and NNRTI-resistant strains of HIV-1. However, the clinical development of this compound was ultimately discontinued due to undisclosed safety concerns that arose during a Phase I clinical trial. This guide provides a comprehensive summary of the publicly available preclinical pharmacology of this compound and its active metabolite, GW678248, including in vitro efficacy, and pharmacokinetic data.

Introduction

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development for the treatment of HIV/AIDS. It is a prodrug that is metabolized in the body to its active form, GW678248. As an NNRTI, GW678248 allosterically inhibits the HIV-1 reverse transcriptase, an essential enzyme for viral replication. The development of this compound was discontinued due to safety issues.[1]

Mechanism of Action

GW678248, the active metabolite of this compound, is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] NNRTIs bind to an allosteric pocket in the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

In Vitro Pharmacology of GW678248

The primary preclinical evaluation of the pharmacological activity was conducted on GW678248, the active form of the prodrug this compound.

Biochemical Assays

GW678248 demonstrated potent inhibitory activity against purified wild-type and mutant HIV-1 reverse transcriptase in biochemical assays.[2]

| Target | IC50 (nM) |

| Wild-Type HIV-1 RT | 0.8 - 6.8 |

| Mutant HIV-1 RT | 0.8 - 6.8 |

| Table 1: Inhibitory activity of GW678248 in biochemical assays.[2] |

Cell-Based Antiviral Assays

In cell culture assays using HeLa CD4 MAGI cells, GW678248 effectively inhibited the replication of various HIV-1 strains, including those with mutations conferring resistance to other NNRTIs.[2]

| HIV-1 Strain | IC50 (nM) |

| Wild-Type | ≤21 |

| NNRTI-Resistant Mutants | ≤21 |

| V106I, E138K, and P236L triple mutant | 86 |

| Table 2: Antiviral activity of GW678248 in HeLa CD4 MAGI cell culture.[2] |

In MT-4 cells and human peripheral blood mononuclear cells (PBMCs), GW678248 showed potent anti-HIV-1 activity.[3]

| Cell Type | IC50 (nM) |

| MT-4 cells | 1.0 |

| Human PBMCs | 0.4 |

| Table 3: Anti-HIV-1 activity of GW678248 in different cell types.[3] |

Cytotoxicity and Selectivity

Cytotoxicity studies indicated that GW678248 has a favorable selectivity index. The 50% cytotoxicity concentration (CC50) was found to be greater than the compound's solubility, resulting in a selectivity index of over 2,500-fold for wild-type, Y181C, and K103N HIV-1 strains.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of this compound and GW678248 are not publicly available. The following are generalized descriptions of the methodologies typically employed in such studies.

Reverse Transcriptase Inhibition Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Procedure Outline:

-

Enzyme and Substrate Preparation: Purified recombinant HIV-1 reverse transcriptase is prepared along with a template-primer (e.g., poly(rA)-oligo(dT)) and deoxynucleoside triphosphates (dNTPs), one of which is typically labeled (e.g., with a radioisotope or a fluorescent tag).

-

Compound Dilution: A series of dilutions of the test compound (GW678248) are prepared.

-

Reaction Incubation: The enzyme, substrates, and various concentrations of the test compound are incubated together in a reaction buffer at an optimal temperature.

-

Detection of Activity: The amount of newly synthesized DNA is quantified. This can be done by measuring the incorporation of the labeled dNTP.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is then determined by fitting the data to a dose-response curve.

HeLa CD4 MAGI Cell-Based Antiviral Assay (Generalized Protocol)

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Procedure Outline:

-

Cell Culture: HeLa CD4 MAGI cells, which are engineered to express the CD4 receptor and contain an HIV-1 LTR-driven β-galactosidase reporter gene, are cultured.

-

Infection: The cells are infected with a known amount of HIV-1 in the presence of varying concentrations of the test compound (GW678248).

-

Incubation: The infected cells are incubated for a period to allow for viral replication and expression of the reporter gene.

-

Detection of Infection: The cells are lysed, and the activity of β-galactosidase is measured, typically using a colorimetric or chemiluminescent substrate. The amount of reporter gene expression is proportional to the level of viral replication.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces viral replication by 50%.

Preclinical Pharmacokinetics and Metabolism

The disposition and metabolism of radiolabeled this compound were studied in mice, rats, and monkeys following oral administration. The primary route of metabolic clearance was identified as amide hydrolysis, converting the prodrug this compound to the active compound GW678248. The main route of elimination of the administered dose was in the feces, accounting for 46% to 75% of the dose across the species studied.[2]

Intravenous pharmacokinetic studies of the active metabolite, GW678248, demonstrated relatively low clearance in rats, dogs, and cynomolgus monkeys.[4]

Toxicology and Safety

The development of this compound was discontinued due to safety issues that emerged during clinical development.[1] A Phase I clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in HIV-1 infected adults, but the specific adverse events that led to the termination of the program have not been detailed in publicly available documents.[5]

Conclusion

This compound, through its active metabolite GW678248, demonstrated potent preclinical anti-HIV-1 activity against both wild-type and NNRTI-resistant viral strains. The compound exhibited a favorable in vitro selectivity profile. Pharmacokinetic studies in animals indicated that the prodrug was effectively converted to the active compound and that the active compound had low clearance. Despite these promising preclinical findings, the development of this compound was halted due to safety concerns identified in early clinical trials. The specific nature of these safety issues remains undisclosed. This technical summary encapsulates the publicly available preclinical data for this discontinued NNRTI candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid and Simple Phenotypic Assay for Drug Susceptibility of Human Immunodeficiency Virus Type 1 Using CCR5-Expressing HeLa/CD4+ Cell Clone 1-10 (MAGIC-5) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellosaurus cell line HeLa-MAGI (CVCL_D259) [cellosaurus.org]

- 4. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edelweisspublications.com [edelweisspublications.com]

A Technical Deep Dive into GW695634: A Novel NNRTI for Efavirenz-Resistant HIV

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug-resistant HIV strains poses a significant challenge to effective long-term antiretroviral therapy. Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), is often rendered ineffective by mutations in the HIV-1 reverse transcriptase (RT) enzyme. This technical guide provides an in-depth analysis of GW695634, a prodrug of the potent NNRTI GW678248, which has demonstrated significant efficacy against efavirenz-resistant HIV-1. This document details the mechanism of action, quantitative antiviral activity, and the experimental protocols utilized in the evaluation of this promising compound.

Introduction to this compound and its Active Metabolite, GW678248

This compound is an orally bioavailable prodrug that is rapidly converted in vivo to its active form, GW678248, through amide hydrolysis. GW678248 is a novel benzophenone NNRTI designed to exhibit potent antiviral activity against a broad spectrum of NNRTI-resistant HIV-1 variants, including those resistant to efavirenz and nevirapine.[1] Its chemical structure allows for flexible binding within the NNRTI binding pocket of the HIV-1 reverse transcriptase, enabling it to maintain activity against mutant forms of the enzyme.

Mechanism of Action

Like other NNRTIs, GW678248 is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å away from the polymerase active site. This binding induces a conformational change in the enzyme, which distorts the catalytic site and limits the mobility of the "thumb" and "finger" subdomains of the reverse transcriptase. This allosteric inhibition ultimately prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle. The unique structural features of GW678248, belonging to the diaryl ether class of NNRTIs, are thought to allow for more robust interactions within the binding pocket, even in the presence of mutations that typically confer resistance to first-generation NNRTIs.

Quantitative Antiviral Activity

GW678248 has demonstrated potent in vitro activity against both wild-type (WT) HIV-1 and a panel of clinical isolates and site-directed mutants harboring key efavirenz resistance mutations. The following tables summarize the 50% inhibitory concentrations (IC50) from various cell-based assays.

Table 1: Antiviral Activity of GW678248 and Comparator NNRTIs against Wild-Type HIV-1

| Compound | Cell Type | IC50 (nM) |

| GW678248 | MT-4 | 1.0 |

| GW678248 | PBMCs | 0.4 |

| Efavirenz | MT-4 | 1.1 |

| Efavirenz | PBMCs | 0.5 |

| Nevirapine | MT-4 | >100 |

| Nevirapine | PBMCs | 37 |

Data compiled from Dornsife et al., 2005.[1]

Table 2: Antiviral Activity of GW678248 against NNRTI-Resistant HIV-1 Mutants (HeLa MAGI Assay)

| HIV-1 Mutant | GW678248 IC50 (nM) | Efavirenz IC50 (nM) | Nevirapine IC50 (nM) |

| Wild-Type | 0.8 | 0.7 | 18 |

| K103N | 0.7 | 44 | >1000 |

| Y181C | 1.1 | 1.2 | >1000 |

| V106I | 1.1 | 0.9 | 23 |

| P236L | 0.9 | 0.6 | 12 |

| V106A | 3.4 | 1.1 | >1000 |

| V106I/P236L | 7.0 | 1.2 | 36 |

Data compiled from Dornsife et al., 2005.[1]

Of note, GW678248 retains remarkable potency against the K103N mutation, a common pathway for efavirenz resistance, with a negligible shift in IC50 compared to wild-type virus.[1] While a modest increase in IC50 is observed against the V106A and the double mutant V106I/P236L, the activity remains in the low nanomolar range.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of GW678248.

MT-4 Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1-induced cytopathic effects in the MT-4 human T-cell line.

References

In Vivo Metabolic Fate of Novel Chemical Entities: A Methodological Guide

Disclaimer: As of November 2025, detailed information on the specific in vivo metabolic pathway of GW695634 is not publicly available in the scientific literature based on the conducted search. Therefore, this document provides a comprehensive, in-depth technical guide outlining the standard methodologies and approaches used to elucidate the in vivo metabolic pathways of novel chemical entities for researchers, scientists, and drug development professionals. The presented data, pathways, and experimental workflows are illustrative and based on established principles of drug metabolism research.

Introduction to In Vivo Drug Metabolism Studies

The investigation of a drug's metabolic pathway is a cornerstone of the drug development process. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for assessing its efficacy and safety.[1][2][3][4] In vivo metabolism studies are designed to identify the metabolic fate of a drug candidate in living organisms, providing insights into potential drug-drug interactions, toxic metabolites, and inter-species differences in metabolism.[5][6][7]

The primary objectives of in vivo metabolism studies are:

-

To identify the major metabolites of the parent drug.

-

To elucidate the primary metabolic pathways.

-

To determine the enzymes responsible for the biotransformation.

-

To quantify the exposure to both the parent drug and its metabolites.

-

To assess the routes and rates of excretion.

Experimental Design for In Vivo Metabolism Studies

A typical in vivo metabolism study involves the administration of the drug candidate to a relevant animal model, followed by the collection and analysis of biological samples over a defined period.

Animal Models

The choice of animal species is a critical aspect of the study design, aiming to select a species whose metabolic profile is most predictive of humans. Common animal models include:

-

Rodents (Rats, Mice): Often used in early-stage discovery due to their small size, cost-effectiveness, and well-characterized physiology.[5][6][8][9]

-

Non-rodents (Dogs, Monkeys): Utilized in later-stage preclinical development as their metabolic pathways can be more similar to humans.[5]

-

Human Studies: Conducted during clinical trials to definitively characterize the metabolic fate in humans.[5]

Dosing and Sample Collection

The drug is typically administered orally or intravenously. To facilitate the detection and identification of all metabolites, a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) is often used.

Table 1: Illustrative Sample Collection Schedule in a Rat Metabolism Study

| Time Point | Blood (Plasma) | Urine | Feces | Bile (if cannulated) |

| Pre-dose | ✓ | ✓ | ✓ | ✓ |

| 0.5 hr | ✓ | |||

| 1 hr | ✓ | |||

| 2 hr | ✓ | |||

| 4 hr | ✓ | |||

| 8 hr | ✓ | ✓ | ✓ | |

| 12 hr | ✓ | ✓ | ||

| 24 hr | ✓ | ✓ | ✓ | ✓ |

| 48 hr | ✓ | ✓ | ||

| 72 hr | ✓ | ✓ |

Sample Analysis

Collected biological samples are processed and analyzed using a combination of chromatographic and spectrometric techniques to separate, detect, and identify the parent drug and its metabolites.

Figure 1: Generalized experimental workflow for in vivo metabolism studies.

Key Metabolic Pathways and Enzymes

Drug metabolism is broadly categorized into Phase I and Phase II reactions. The purpose of these reactions is to make the drug more water-soluble to facilitate its excretion from the body.[1]

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent molecule. The most common Phase I reactions are oxidation, reduction, and hydrolysis.

-

Oxidation: Primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[5][7][10]

-

Hydrolysis: Carried out by esterases and amidases.

-

Reduction: Mediated by various reductase enzymes.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility.

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Mediated by sulfotransferases (SULTs).

-

Glutathione Conjugation: Catalyzed by glutathione S-transferases (GSTs).[11]

-

Acetylation: Carried out by N-acetyltransferases (NATs).

-

Amino Acid Conjugation: Involves the addition of amino acids like glycine or taurine.[6]

Figure 2: Overview of Phase I and Phase II metabolic pathways.

Analytical Methodologies for Metabolite Identification

Modern analytical techniques are essential for the successful identification and characterization of drug metabolites, which are often present at low concentrations in complex biological matrices.[12]

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are used to separate the parent drug from its metabolites in a biological sample prior to detection.

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for the detection and structural elucidation of metabolites. High-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are widely used.[8][13]

Table 2: Illustrative Metabolite Profile of a Hypothetical Compound in Rat Plasma

| Metabolite ID | Proposed Biotransformation | m/z (measured) | Retention Time (min) | Relative Abundance (%) |

| Parent | - | 450.2315 | 5.8 | 35 |

| M1 | Hydroxylation | 466.2264 | 4.2 | 25 |

| M2 | N-dealkylation | 422.1998 | 5.1 | 15 |

| M3 | Glucuronide of M1 | 642.2580 | 2.5 | 10 |

| M4 | Oxidative deamination | 435.2043 | 3.7 | 8 |

| M5 | Sulfate conjugate | 530.1832 | 2.1 | 7 |

Data Interpretation and Reporting

The final step in a metabolism study is to integrate all the analytical data to construct a comprehensive metabolic map of the drug candidate. This involves proposing the structures of the identified metabolites and outlining the biotransformation pathways.

Figure 3: The logical relationship between the stages of drug disposition (ADME).

Conclusion

While specific data for this compound remains elusive, the principles and methodologies outlined in this guide represent the current state-of-the-art for elucidating the in vivo metabolic pathways of new chemical entities. A thorough understanding of these processes is indispensable for the successful development of safe and effective medicines. The combination of well-designed in vivo studies and powerful analytical technologies allows researchers to build a comprehensive picture of a drug's journey through the body.

References

- 1. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation of lovastatin. V. Species differences in in vivo metabolite profiles of mouse, rat, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotransformation of cerivastatin in mice, rats, and dogs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic alterations of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors: drug-drug interactions and interindividual differences in transporter and metabolic enzyme functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotransformation of phenprocoumon in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of alfentanil by cytochrome p4503a (cyp3a) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of atrazine biotransformation by human and murine glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An integrated strategy for in vivo metabolite profiling using high-resolution mass spectrometry based data processing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for GW695634 in HIV Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW695634 is a novel therapeutic agent developed for the treatment of Human Immunodeficiency Virus (HIV) infections. It functions as a prodrug, which upon administration, is metabolized in the body to its active form, GW678248. This active metabolite is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a critical class of antiretroviral drugs that specifically target and inhibit the activity of the HIV-1 reverse transcriptase (RT) enzyme. This enzyme is essential for the conversion of the viral RNA genome into DNA, a crucial step for the integration of the viral genetic material into the host cell's genome and subsequent viral replication. By inhibiting this process, GW678248 effectively halts the HIV life cycle, preventing the virus from propagating.[1][2] Notably, GW678248 has demonstrated significant antiviral activity against both wild-type HIV-1 and strains that have developed resistance to other commonly used NNRTIs like efavirenz and nevirapine.[2][3]

Mechanism of Action

This compound, through its active form GW678248, exerts its anti-HIV effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding site is allosteric, meaning it is distinct from the active site where the enzyme binds to its natural substrates (deoxynucleotide triphosphates). The binding of GW678248 induces a conformational change in the enzyme, which distorts the active site and significantly reduces its catalytic activity. This non-competitive inhibition effectively prevents the synthesis of viral DNA from the RNA template, thereby inhibiting a critical step in the viral replication cycle.

Quantitative Data Summary

The antiviral potency of the active metabolite of this compound, GW678248, has been evaluated against various strains of HIV-1 in cell-based assays. The following table summarizes the 50% inhibitory concentrations (IC50) obtained from a HeLa CD4 MAGI cell culture virus replication assay.[3][4]

| HIV-1 Strain | Associated NNRTI Resistance Mutations | IC50 (nM) |

| Wild-Type (WT) | - | ≤21 |

| L100I | L100I | ≤21 |

| K101E | K101E | ≤21 |

| K103N | K103N | ≤21 |

| V106A | V106A | ≤21 |

| Y181C | Y181C | ≤21 |

| Y188L | Y188L | ≤21 |

| G190A | G190A | ≤21 |

| P236L | P236L | ≤21 |

| Mutant from serial passage | V106I, E138K, P236L | 86 |

Data sourced from "Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor".[3][4]

Experimental Protocols

Cell-Based Assay for HIV-1 Inhibition using a Luciferase Reporter Gene System

This protocol describes a cell-based assay to determine the inhibitory activity of this compound (or its active metabolite GW678248) against HIV-1 replication using a reporter cell line, such as TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain an integrated HIV-1 LTR-luciferase reporter gene.

Materials:

-

TZM-bl cells (or a similar HeLa-based reporter cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)

-

This compound or GW678248 compound stock solution (in DMSO)

-

96-well flat-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture Maintenance:

-

Maintain TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Passage cells every 2-3 days to maintain sub-confluent cultures.

-

-

Cell Plating:

-

On the day before the assay, trypsinize and resuspend TZM-bl cells in fresh growth medium.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound or GW678248 in growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid cytotoxicity.

-

Include a "no drug" control (vehicle only) and a "cells only" control (no virus, no drug).

-

Carefully remove the medium from the plated cells and add 50 µL of the diluted compound to the appropriate wells.

-

-

Virus Infection:

-

Dilute the HIV-1 virus stock in growth medium to a predetermined titer that yields a high signal-to-background ratio in the luciferase assay.

-

Add 50 µL of the diluted virus to each well, except for the "cells only" control wells.

-

The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

After the incubation period, remove the supernatant from each well.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Read the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of HIV-1 inhibition for each compound concentration relative to the "no drug" control.

-

Plot the percentage of inhibition against the compound concentration (log scale) and determine the IC50 value using a non-linear regression analysis.

-

Visualizations

Caption: Experimental workflow for the cell-based HIV inhibition assay.

Caption: Mechanism of HIV-1 inhibition by this compound's active metabolite.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The disposition and metabolism of this compound: a non-nucleoside reverse transcriptase inhibitor (NNRTi) for treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Reverse Transcriptase Activity Inhibition by GW695634

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW695634 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and functions as a prodrug for its active metabolite, GW678248.[1][2][3] NNRTIs are a critical class of antiretroviral drugs used in the treatment of HIV-1. They work by binding to an allosteric site on the reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a crucial step in the viral replication cycle. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound's active form, GW678248, on HIV-1 reverse transcriptase using a colorimetric assay.

Data Presentation

The inhibitory potency of the active metabolite of this compound, GW678248, against HIV-1 reverse transcriptase has been determined in both biochemical and cell-based assays. The 50% inhibitory concentrations (IC₅₀) are summarized below.

| Assay Type | Target | IC₅₀ Range (nM) | Reference |

| Biochemical Assay | Wild-Type HIV-1 Reverse Transcriptase | 0.8 - 6.8 | [1][4][5] |

| Cell Culture Assay | Wild-Type HIV-1 | ≤ 21 | [1][4] |

| Cell Culture Assay | NNRTI-Resistant HIV-1 Strains | ≤ 21 | [1][4] |

| Cell Culture Assay | V106I, E138K, P236L Mutant HIV-1 | 86 | [1][4] |

Signaling Pathway: Mechanism of NNRTI Action

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like GW678248 (the active form of this compound) bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding site is located approximately 10 Å from the catalytic site. The binding of the NNRTI induces a conformational change in the enzyme, which alters the positioning of key residues in the catalytic site. This allosteric inhibition prevents the proper binding of the natural deoxynucleotide triphosphate substrates, thus halting DNA synthesis.

References

- 1. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The disposition and metabolism of this compound: a non-nucleoside reverse transcriptase inhibitor (NNRTi) for treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Cytotoxicity Assessment of GW695634 in Human Peripheral Blood Mononuclear Cells (PBMCs)

Audience: Researchers, scientists, and drug development professionals.

Introduction

GW695634 is identified as a non-nucleoside reverse transcriptase inhibitor that has been investigated for the treatment of HIV infection[1]. As with any therapeutic candidate, evaluating its safety profile is a critical component of preclinical development. Peripheral Blood Mononuclear Cells (PBMCs), a heterogeneous population of immune cells including lymphocytes (T cells, B cells, NK cells) and monocytes, are essential for a functioning immune system[2]. Assessing the cytotoxic potential of drug candidates like this compound against these cells is crucial for identifying potential immunotoxicity. Drug-induced effects on PBMCs can modulate the cellular and extracellular microenvironment, which is vital for adaptive immune activation[2].

These application notes provide detailed protocols for evaluating the cytotoxicity of this compound in human PBMCs using three common in vitro methods: the MTT assay for cell viability, the LDH release assay for membrane integrity, and a caspase-3 activity assay for apoptosis.

Data Presentation

The following table summarizes hypothetical quantitative data from the assessment of this compound cytotoxicity in PBMCs after a 24-hour incubation period.

| This compound Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Caspase-3 Activity (Fold Increase) |

| 0 (Vehicle Control) | 100.0 ± 4.5 | 5.2 ± 1.1 | 1.0 ± 0.1 |

| 1 | 98.2 ± 5.1 | 6.1 ± 1.5 | 1.2 ± 0.2 |

| 10 | 91.5 ± 6.3 | 12.8 ± 2.4 | 2.5 ± 0.4 |

| 25 | 75.4 ± 7.2 | 28.9 ± 3.1 | 4.8 ± 0.6 |

| 50 | 52.1 ± 8.0 | 45.3 ± 4.5 | 7.1 ± 0.8 |

| 100 | 28.7 ± 5.9 | 68.7 ± 5.2 | 9.3 ± 1.1 |

| 200 | 10.3 ± 3.4 | 85.4 ± 4.8 | 9.8 ± 1.0 |

Experimental Workflow

Experimental Protocols

Isolation of Human PBMCs

This protocol is based on density gradient centrifugation using Ficoll-Paque[3].

Materials:

-

Whole human blood collected in heparinized tubes

-

Phosphate-Buffered Saline (PBS), sterile

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

50 mL conical tubes

-

Centrifuge with a swinging-bucket rotor

Protocol:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 20 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a fresh 50 mL tube, minimizing mixing of the layers.

-

Centrifuge at 450 x g for 30 minutes at room temperature with the brake turned off[4].

-

After centrifugation, carefully aspirate the upper layer of plasma and platelets.

-

Collect the distinct white layer of PBMCs (the "buffy coat") into a new 50 mL tube[4].

-

Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of complete RPMI-1640 medium.

-

Perform a cell count and viability assessment using the Trypan Blue exclusion method.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

-

Isolated PBMCs

-

Complete RPMI-1640 medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Adjust the PBMC suspension to a concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate[3].

-

Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and medium-only blank wells.

-

Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere[3].

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader[5].

-

Calculate cell viability as follows: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

Protocol 2: Membrane Integrity Assessment (LDH Release Assay)

This colorimetric assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes[6][7].

Materials:

-

Cell cultures treated as in the MTT assay (Steps 1-4)

-

LDH Cytotoxicity Assay Kit (containing lysis solution, substrate mix)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Prepare the 96-well plate with PBMCs and this compound as described previously (MTT protocol, steps 1-4).

-

After the 24-hour incubation, centrifuge the plate at 250 x g for 5-10 minutes to pellet the cells[8][9].

-

Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate[2][8].

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 100 µL of the reaction mixture to each well containing supernatant and incubate for up to 30 minutes at room temperature, protected from light[2][7].

-

Measure the absorbance at 490 nm using a microplate reader[2][8].

-

Calculate cytotoxicity as follows: % Cytotoxicity = [(Sample_value - Low_control) / (High_control - Low_control)] * 100

Protocol 3: Apoptosis Assessment (Caspase-3 Activity Assay)

This assay detects the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore that can be quantified.

Materials:

-

Isolated PBMCs (1-5 x 10^6 cells per sample)

-

This compound stock solution

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DEVD-pNA substrate, DTT)

-

Microcentrifuge tubes

-

96-well plate

-

Microplate reader

Protocol:

-

Treat 1-5 x 10^6 PBMCs per condition with the desired concentrations of this compound in culture tubes for the desired time (e.g., 24 hours). Include an untreated or vehicle-treated control.

-

Pellet the cells by centrifugation at 10,000 x g for 1 minute.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge for 1 minute at 10,000 x g to pellet debris. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

-

Determine the protein concentration of each lysate.

-

Load 50-200 µg of protein diluted to 50 µL with Cell Lysis Buffer into each well of a 96-well plate.

-

Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.

-

Add 50 µL of the 2X Reaction Buffer to each sample.

-

Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration) to each well. Mix gently.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Read the samples at 405 nm in a microplate reader.

-

Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Potential Signaling Pathway

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the cytotoxic effects of this compound on human PBMCs. By employing a multi-assay approach that evaluates cell metabolism, membrane integrity, and specific apoptotic pathways, researchers can gain a comprehensive understanding of the compound's potential immunotoxicity. This information is invaluable for the safety assessment and continued development of this compound and other novel therapeutic agents.

References

- 1. tebubio.com [tebubio.com]

- 2. takara.co.kr [takara.co.kr]

- 3. echemi.com [echemi.com]

- 4. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. glpbio.com [glpbio.com]

- 7. LDH cytotoxicity assay [protocols.io]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. elabdoc-prod.roche.com [elabdoc-prod.roche.com]

Application Note and Protocol for the Quantification of GW695634 and GW678248 in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW678248 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1).[1][2][3][4] GW695634 is a prodrug of GW678248, designed to improve its pharmacokinetic properties.[3][4] Accurate quantification of both the prodrug (this compound) and the active compound (GW678248) in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.

This document provides a detailed protocol for the simultaneous quantification of this compound and GW678248 in human plasma samples using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is based on established principles for the bioanalysis of small molecules in biological matrices.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

GW678248, the active metabolite of this compound, targets the HIV-1 reverse transcriptase enzyme. This enzyme is critical for the replication of the virus, as it transcribes the viral RNA into DNA, which is then integrated into the host cell's genome. As an NNRTI, GW678248 binds to a hydrophobic pocket in the reverse transcriptase, distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral replication.

Experimental Protocols

This section details the materials and procedures for the quantification of this compound and GW678248 in plasma.

Materials and Reagents

-

This compound and GW678248 reference standards

-

Stable isotope-labeled internal standards (SIL-IS) for this compound and GW678248 (e.g., ¹³C₆-GW695634 and ¹³C₆-GW678248)

-

Human plasma (K₂EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plates

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, GW678248, and their respective SIL-IS in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound and GW678248 stock solutions in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Prepare a combined working solution of the SIL-IS in acetonitrile.

Sample Preparation: Protein Precipitation